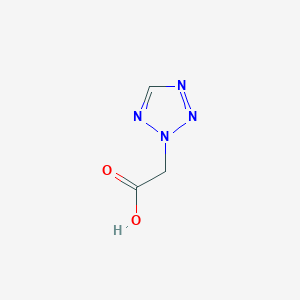
5-Methylisophthalic acid
Descripción general
Descripción
5-Methylisophthalic acid (5-MIA) is a derivative of isophthalic acid where a methyl group is substituted at the 5th position of the benzene ring. This compound is a part of the family of benzene dicarboxylic acids and is used in various chemical syntheses and applications, including the formation of coordination polymers and metal-organic frameworks (MOFs) .
Synthesis Analysis
The synthesis of 5-MIA-based compounds can be achieved through solvothermal methods, as seen in the formation of coordination polymers with various metal ions and organic ligands. For instance, a Co-based coordination polymer with 5-MIA was synthesized using solvothermal conditions, which resulted in a complex with a 3D network structure . Similarly, Ni(II) complexes based on 5-methyl isophthalate were synthesized by reacting 5-methyl isophthalate with pyridine and nickel nitrate, leading to a one-dimensional wave-like chain structure .
Molecular Structure Analysis
The molecular structure of 5-MIA derivatives can vary significantly depending on the metal ions and ligands involved. For example, the Co-based coordination polymer with 5-MIA exhibits a 3D network with a CdS net topology . In contrast, the Ni(II) complex based on 5-methyl isophthalate forms a six-coordinated environment around the Ni atom, resulting in a one-dimensional chain .
Chemical Reactions Analysis
5-MIA and its derivatives participate in various chemical reactions, including the formation of coordination polymers and MOFs. These reactions often involve the coordination of the carboxylate groups of 5-MIA with metal ions, leading to diverse structures with potential applications in catalysis and material science. For instance, the Co-based coordination polymer with 5-MIA showed catalytic properties for the Knoevenagel condensation reaction and the selective epoxidation of styrene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-MIA derivatives are influenced by their molecular structures. For example, the Co-based coordination polymer with 5-MIA exhibits catalytic activity due to its specific structure and the presence of Co2(COO)4 binuclear units . The Ni(II) complex based on 5-methyl isophthalate has a monoclinic crystal system, which could influence its physical properties and potential applications .
Aplicaciones Científicas De Investigación
Catalytic Activity and Material Synthesis
5-Methylisophthalic acid (5-MIP) has been utilized in the synthesis of novel materials and demonstrated significant catalytic activity. For example, it played a key role in the synthesis of a new 2D network formed by extending transition-metal-grafted ε-Keggin polyoxoanion, showing remarkable electrocatalytic activity for bromate reduction (Dong et al., 2015). Additionally, it's involved in the construction of coordination polymers with diverse structures and functions, such as luminescence sensing for Fe3+ detection and catalysts for Knoevenagel condensation reactions (Zhang et al., 2017), (Liu et al., 2020).
Thermodynamics and Crystallography
In crystallography and thermodynamics, 5-MIP has been studied for its role in forming different crystal structures and its thermodynamic properties. The synthesis and thermodynamic analysis of sodium 5-methylisophthalic acid monohydrate have been conducted, providing insight into its thermodynamic functions and enthalpy of formation (Jin et al., 2012).
Pharmaceutical and Medical Applications
5-MIP has found applications in the medical field, particularly in the development of coordination polymers for clinical nursing effects. For example, a study demonstrated the use of a Cu(II)-based coordination polymer incorporating 5-MIP for inhibiting the over-activity of dopaminergic neurons in schizophrenia (Tian et al., 2020).
Environmental and Sensing Applications
5-MIP has been employed in environmental sensing and protection. An anionic metal-organic framework based on 5-MIP has been developed as a unique turn-on fluorescent chemical sensor for ultra-sensitive detection of antibiotics in aqueous solutions (Li et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Methylisophthalic acid is primarily used in the synthesis of a La(III)–Co(II) heterometallic framework . The primary targets of this compound are lanthanum (III) chloride hydrate and cobalt (II) acetate .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of a la(iii)–co(ii) heterometallic framework . This suggests that it may be involved in metal-organic framework (MOF) synthesis pathways.
Result of Action
It’s known that the compound is used in the synthesis of a la(iii)–co(ii) heterometallic framework , suggesting that it may have a role in the formation of these complex structures.
Action Environment
It’s known that the compound’s reaction with its targets occurs under ionothermal conditions , suggesting that temperature and pressure may play a role in its action.
Propiedades
IUPAC Name |
5-methylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZBHPUNQNKBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198143 | |
| Record name | Uvitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisophthalic acid | |
CAS RN |
499-49-0 | |
| Record name | 5-Methyl-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uvitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L828A4V3R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Methylisophthalic acid?
A1: The molecular formula of 5-Methylisophthalic acid is C9H8O4. Its molecular weight is 180.16 g/mol.
Q2: What spectroscopic data is available for characterizing 5-Methylisophthalic acid?
A2: Researchers commonly employ Infrared (IR) spectroscopy to characterize H2mip. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The characteristic peaks correspond to the stretching vibrations of the carboxyl groups and aromatic ring. Additionally, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and environment of the molecule.
Q3: How does the performance of 5-Methylisophthalic acid-based MOFs and CPs vary under different conditions?
A3: The performance of H2mip-based MOFs and CPs can be influenced by factors such as temperature, pH, and solvent media. [, ] For instance, researchers have observed variations in dimensionality and topology of frameworks synthesized at different temperatures and pH values. [] Additionally, the presence of different functional groups in the 5-position of the isophthalic acid, such as -CH3, -OH, or -NO2, can impact the resulting structures and properties of the CPs. [, ]
Q4: What are some notable applications of 5-Methylisophthalic acid-based materials due to their stability under various conditions?
A4: H2mip-based materials have demonstrated potential in applications such as gas storage and separation, catalysis, and sensing. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Their stability under various conditions makes them suitable candidates for these applications.
Q5: Are there any studies exploring the catalytic activity of 5-Methylisophthalic acid-containing MOFs or CPs?
A5: Yes, studies have shown that some H2mip-containing MOFs and CPs exhibit catalytic activity in reactions such as Knoevenagel condensation and styrene epoxidation. []
Q6: How do the substituents on the 5-Methylisophthalic acid ligand influence the catalytic activity of the resulting materials?
A6: The presence of different substituents at the 5-position of the H2mip ligand can alter the electronic properties and steric hindrance around the metal centers within the framework, thereby impacting the catalytic activity and selectivity of the resulting materials. []
Q7: What are the common coordination modes exhibited by 5-Methylisophthalic acid in MOFs and CPs?
A7: H2mip typically acts as a bridging ligand, connecting metal centers through its two carboxylate groups. It can adopt various coordination modes, including monodentate, bidentate, and bridging modes, contributing to the structural diversity of the resulting frameworks. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q8: What types of metal ions have been successfully incorporated into MOFs and CPs using 5-Methylisophthalic acid?
A8: A wide range of metal ions, including transition metals (e.g., Cu2+, Co2+, Ni2+, Zn2+, Cd2+, Mn2+), lanthanides (e.g., Sm3+, Eu3+, Tb3+), and Pb2+, have been successfully incorporated into MOFs and CPs using H2mip. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The choice of metal ion can significantly influence the structural features, stability, and properties of the resulting materials.
Q9: How does the choice of co-ligand impact the structural diversity of 5-Methylisophthalic acid-based frameworks?
A9: The use of various N-donor co-ligands, such as dipyridyl derivatives (e.g., 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane), bis(imidazole) compounds, and tris(4-pyridyl)-1,3,5-triazine, in conjunction with H2mip, allows for fine-tuning of the framework dimensionality and pore size. [, , , , , , , ] The flexibility and length of the co-ligand, along with its coordination preferences, contribute to the structural diversity of the resulting MOFs and CPs.
Q10: Do 5-Methylisophthalic acid-based MOFs and CPs exhibit photoluminescence?
A10: Yes, many H2mip-based MOFs and CPs exhibit photoluminescence in the solid state. [, , , , ] The luminescent properties can be attributed to ligand-centered transitions, metal-centered transitions, or a combination of both, depending on the specific metal ions and co-ligands present in the framework.
Q11: Have any sensing applications been explored for these luminescent 5-Methylisophthalic acid-based materials?
A11: Research has explored the potential of some H2mip-based materials as luminescent sensors for the detection of specific analytes, such as metal ions (e.g., Fe3+, UO22+), anions (e.g., CrO42-, Cr2O72-), and small molecules (e.g., nitrofurantoin). [, , ] The sensitivity and selectivity of these materials as sensors are influenced by the nature of the metal ions, co-ligands, and the framework structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















